Dppe fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMDYHTGZSGDD-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Dppe Fumarate
Strategies for Dppe Fumarate (B1241708) Salt Formation
The creation of Dppe fumarate is achieved through a salt formation reaction. This process typically involves the reaction of a basic form of the target molecule with fumaric acid. Since 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) is a neutral ligand, it must first be converted into a cationic species, a phosphonium (B103445) salt, to react with the fumarate anion.
An alkylation-based route provides a viable pathway to synthesize a phosphonium cation from DPPE, which can then be formulated as a fumarate salt. This strategy hinges on the nucleophilicity of the phosphorus atoms in the DPPE molecule.
The process can be conceptualized in two main steps:
Quaternization of DPPE: One of the phosphorus atoms in the DPPE molecule is alkylated using an alkyl halide, such as benzyl bromide. This reaction creates a mono-phosphonium salt, a cation with a corresponding halide anion. An example of this selective mono-oxidation through benzylation has been demonstrated. wikipedia.org The reaction proceeds as follows: (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + C₆H₅CH₂Br → [(C₆H₅)₂PCH₂CH₂P(C₆H₅)₂(CH₂C₆H₅)]⁺Br⁻ wikipedia.org
Anion Exchange or Direct Reaction: The resulting phosphonium halide can then be converted to the fumarate salt through anion exchange. Alternatively, the salt formation can be achieved by reacting the alkylated DPPE cation directly with fumaric acid or a fumarate salt, such as disodium (B8443419) fumarate, in a suitable solvent. rsc.orggoogleapis.com The final product is the Dppe-based phosphonium cation paired with a fumarate anion.
Foundational Synthetic Routes to 1,2-Bis(diphenylphosphino)ethane (DPPE)
1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a fundamental bidentate phosphine (B1218219) ligand in coordination chemistry and the essential precursor to this compound. wikipedia.orgspringernature.com Its synthesis has been accomplished through several distinct methodologies, each with specific advantages regarding precursor availability, reaction conditions, and suitability for producing symmetric or unsymmetric derivatives.
The most conventional and widely utilized method for synthesizing DPPE is the alkylation of an alkali-metal diphenylphosphide with a 1,2-dihaloethane. springernature.comrsc.org This SN2 reaction is a robust method for creating the central ethylene (B1197577) bridge between the two phosphino groups. chemrxiv.org
The synthesis typically involves two primary steps:
Preparation of Sodium Diphenylphosphide (NaP(C₆H₅)₂): This highly air-sensitive reagent is commonly prepared in situ from the reaction of triphenylphosphine with two equivalents of sodium metal. chemeurope.com
P(C₆H₅)₃ + 2 Na → NaP(C₆H₅)₂ + NaC₆H₅ chemeurope.com
Alkylation: The freshly prepared sodium diphenylphosphide is then treated with 1,2-dichloroethane or 1,2-dibromoethane. The phosphide acts as a nucleophile, displacing both halide atoms to form the DPPE ligand and sodium chloride as a byproduct. wikipedia.orgchemeurope.com
2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl wikipedia.orgchemeurope.com
| Reactant 1 | Reactant 2 | Product | Key Features |
| Sodium Diphenylphosphide | 1,2-Dichloroethane | 1,2-Bis(diphenylphosphino)ethane (DPPE) | Classic, high-yield SN2 reaction. springernature.comchemrxiv.org |
| Lithium Diphenylphosphide | 1,2-Dichloroethylene | 1,2-Bis(diphenylphosphino)ethylenes | Can be used with dichloroethylenes. rsc.org |
Hydrophosphination presents an atom-economical alternative for the synthesis of DPPE and its derivatives. rsc.org These methods involve the addition of a P-H bond across an unsaturated carbon-carbon bond, catalyzed by a strong base. chemrxiv.org
Key hydrophosphination strategies include:
Addition to Vinylphosphines: A base, such as potassium tert-butoxide (KOt-Bu), can catalyze the hydrophosphination of a vinylphosphine with a diarylphosphine. springernature.comchemrxiv.org This method is particularly useful for creating unsymmetric DPPE derivatives, although it requires the prior synthesis of the specific vinylphosphine and diarylphosphine precursors. springernature.com
Dihydrophosphination of Acetylene: Another approach is the double addition of diphenylphosphine across acetylene gas. chemrxiv.org This method directly forms the C2-backbone from a simple and industrially prevalent starting material.
Pudovik Reaction: Related to hydrophosphination is the hydrophosphorylation or Pudovik reaction, which involves the addition of H-P(V) bonds from phosphane oxides across multiple bonds. acs.org This base-catalyzed pathway yields the dioxide of DPPE (DPPEO₂), which can subsequently be reduced to afford the final DPPE ligand. acs.org
To overcome some limitations of traditional methods, such as the need for air-sensitive reagents, modern photo-induced protocols have been developed. A notable example is a facile and practical photo-induced three-component reaction (3CR) for synthesizing both symmetric and unsymmetric DPPE derivatives. springernature.com
This reaction involves:
Reactants: Ethylene gas, a phosphine oxide, and a chlorophosphine. springernature.com
Conditions: The reaction is conducted in the presence of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and does not require stringent inert-gas techniques. springernature.com
Versatility: This method demonstrates high functional group tolerance, allowing for the synthesis of a wide variety of DPPE derivatives with different electronic and steric properties by simply changing the substituents on the phosphine oxide and chlorophosphine precursors. springernature.com The resulting products can be reduced to form the desired (un)symmetric bidentate ligands. springernature.com
Driven by quantum-chemical calculations, radical-based synthetic routes have been established as a viable and innovative approach to DPPE synthesis. springernature.comchemrxiv.org These pathways typically involve the difunctionalization of ethylene using phosphine-centered radicals. chemrxiv.org
A key radical-based strategy was developed based on theoretical predictions from the artificial force induced reaction (AFIR) method. springernature.comchemrxiv.org
Initial Pathway: The initial theoretical and experimental work showed that DPPE could be synthesized from the reaction of ethylene and 1,1,2,2-tetraphenyldiphosphine. springernature.com This radical reaction was successfully conducted using an Iridium-based photocatalyst and irradiation from blue LEDs, affording DPPE in high yield. springernature.comchemrxiv.org
Practical Application: While successful, this initial method required the use of diphosphine, which is unstable under atmospheric conditions. springernature.com This led to the development of the more practical photo-induced three-component reaction described in the previous section, which generates the necessary radical intermediates in situ from air-stable precursors. springernature.comchemrxiv.org A photocatalyzed radical difunctionalization of acetylene has also been reported for the synthesis of DPPE-dioxide analogues, which can be reduced to DPPE. rsc.org
| Synthetic Pathway | Key Precursors | Catalyst/Conditions | Primary Product | Advantages |
| Phosphide Alkylation | Sodium Diphenylphosphide, 1,2-Dichloroethane | N/A (Stoichiometric) | Symmetric DPPE | Well-established, high yield. wikipedia.orgchemeurope.com |
| Base-Catalyzed Hydrophosphination | Vinylphosphines, Diarylphosphines | KOt-Bu or other strong bases | Unsymmetric DPPE | Atom-economical. springernature.comchemrxiv.org |
| Photo-Induced 3CR | Ethylene, Phosphine Oxide, Chlorophosphine | DBU, Light (LEDs) | (Un)symmetric DPPE derivatives | Avoids air-sensitive reagents, versatile. springernature.com |
| Radical Reaction | Ethylene, Diphosphine | Ir-based photocatalyst, Light (LEDs) | Symmetric DPPE | Novel, theory-driven approach. springernature.comchemrxiv.org |
Design Principles for DPPE Derivatives and Analogs
1,2-bis(diphenylphosphino)ethane (DPPE) and its derivatives are significant structural motifs in organic synthesis, primarily serving as bidentate chelating ligands. nih.gov The formation of stable five-membered rings with transition metals provides an entropic advantage over monodentate ligands, leading to their widespread use in catalysis. nih.govresearchgate.net While symmetric DPPE derivatives are well-established, unsymmetric analogs have been less explored due to synthetic challenges. nih.govchemrxiv.org However, the precise control offered by unsymmetric ligands over the electronic and steric profiles of metal centers has driven the development of new design principles and synthetic strategies. springernature.com
Exploration of Asymmetric DPPE Derivatives and Their Stereochemical Implications
Asymmetric DPPE derivatives, which feature different aryl substituents on the two phosphorus atoms (Ar¹₂P−CH₂−CH₂−PAr²₂; Ar¹ ≠ Ar²), offer a higher degree of tunability for catalytic applications. springernature.com The deliberate choice of substituents allows for precise control over the reactivity of the metal center, which can lead to improved catalytic activity and selectivity compared to their symmetric counterparts. springernature.com
The synthesis of these unsymmetric ligands has traditionally been challenging. nih.govchemrxiv.org Common methods for symmetric DPPEs, such as SN2 reactions of 1,2-dihaloethanes with alkali-metal diphenylphosphides, are not suitable for creating asymmetric versions due to selectivity issues. researchgate.netspringernature.com Early strategies for unsymmetric derivatives were largely confined to hydrophosphination reactions, which require the multi-step pre-synthesis of specific vinylphosphines and diarylphosphines. researchgate.netspringernature.com
More recent innovations have led to more robust and facile synthetic routes. A notable advancement is a theory-driven, three-component reaction (3CR) that utilizes ethylene gas, a phosphine oxide, and a chlorophosphine. springernature.com This photo-induced method, guided by quantum-chemical calculations using the artificial force induced reaction (AFIR) method, allows for the direct synthesis of both symmetric and unsymmetric DPPE derivatives. chemrxiv.orgspringernature.com This approach accommodates a wide variety of aryl substituents with diverse electronic and steric characteristics. springernature.com
The stereochemical implications of asymmetry are significant. By creating an electronically and sterically distinct environment at the metal center, these ligands can influence the regioselectivity and even enantioselectivity of catalytic reactions. researchgate.net For instance, a Palladium (Pd) complex incorporating an unsymmetric DPPE derivative was found to exhibit different photophysical properties compared to the analogous complex with a symmetric dppe ligand, highlighting the profound impact of asymmetry on the resulting complex's characteristics. nih.govchemrxiv.orgspringernature.com
| Phosphine Oxide (Ar¹₂P(O)H) | Chlorophosphine (Ar²₂PCl) | Resulting Unsymmetric DPPE Derivative | Yield |
|---|---|---|---|
| (p-NMe₂-C₆H₄)₂P(=O)H | (p-CF₃-C₆H₄)₂PCl | (p-NMe₂-C₆H₄)₂P(O)-CH₂CH₂-P(S)(p-CF₃-C₆H₄)₂ | 63% |
| (p-MeO-C₆H₄)₂P(=O)H | (p-CF₃-C₆H₄)₂PCl | (p-MeO-C₆H₄)₂P(O)-CH₂CH₂-P(S)(p-CF₃-C₆H₄)₂ | 81% |
| Ph₂P(=O)H | (p-CF₃-C₆H₄)₂PCl | Ph₂P(O)-CH₂CH₂-P(S)(p-CF₃-C₆H₄)₂ | 75% |
Yields are for the protected dioxide/sulfide derivatives before reduction to the final diphosphine ligand.
Ligand Modification Strategies for Tunable Electronic and Steric Profiles
The catalytic performance of a metal complex is heavily dependent on the electronic and steric properties of its coordinating ligands. nih.govresearchgate.net For DPPE derivatives, modification of the aryl groups attached to the phosphorus atoms is a primary strategy for tuning these profiles. researchgate.net
Electronic Profile: The electronic nature of the ligand influences the electron density at the metal center, which in turn affects its reactivity in processes like oxidative addition and reductive elimination. nih.gov By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of the DPPE ligand, the σ-donating and π-accepting properties of the phosphorus atoms can be modulated. researchgate.netmanchester.ac.uk
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-NMe₂) increase the electron density on the phosphorus atoms, making the ligand a stronger σ-donor. This enhances the electron density at the coordinated metal center.
Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF₃) or chloro (-Cl) decrease the electron density on the phosphorus atoms. This reduces the ligand's σ-donating ability and can enhance its π-accepting character. acs.org
These modifications allow for the fine-tuning of the metal's reactivity to suit specific catalytic cycles. hollins.edu
Steric Profile: The steric bulk of the ligand plays a crucial role in controlling the coordination environment around the metal center. nih.govnih.gov Bulky substituents on the DPPE ligand can create a sterically crowded pocket, influencing substrate approach and dictating the selectivity of a reaction. nih.govresearchgate.net For instance, in Rhodium-catalyzed cycloisomerizations, the steric hindrance created by the DPPE ligand favors an intermolecular reaction pathway, leading to different product regioselectivity compared to less bulky monodentate phosphine ligands. nih.gov The size and conformation of the chelate ring also contribute to the steric strain, which can impact the rates of catalytic steps like migratory insertion. nih.govresearchgate.net By systematically altering the substituents, the steric environment can be engineered to favor the formation of a desired product isomer. acs.org
| Substituent (R) on Aryl Group | Classification | Expected Effect on Phosphorus Atom | Potential Impact on Catalysis |
|---|---|---|---|
| -NMe₂ (Dimethylamino) | Strong EDG | Increases electron-donating ability | Promotes oxidative addition |
| -OCH₃ (Methoxy) | EDG | Increases electron-donating ability | Enhances metal center nucleophilicity |
| -CH₃ (Methyl) | Weak EDG | Slightly increases electron-donating ability | Fine-tuning of electronic properties |
| -H (Hydrogen) | Neutral | Baseline (Reference) | Standard reactivity |
| -Cl (Chloro) | Weak EWG | Decreases electron-donating ability | Promotes reductive elimination |
| -CF₃ (Trifluoromethyl) | Strong EWG | Significantly decreases electron-donating ability | Stabilizes low-valent metal states |
The strategic modification of DPPE ligands, particularly through the synthesis of asymmetric derivatives with tailored electronic and steric properties, provides a powerful tool for rational catalyst design and the optimization of chemical transformations.
Catalytic Applications of Dppe Fumarate Derived Complexes
Homogeneous Catalysis Mediated by Dppe-Containing Metal Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Dppe-containing metal complexes are notable catalysts in this field, facilitating a variety of chemical transformations with high efficiency and selectivity.
Nickel complexes incorporating the dppe ligand are versatile catalysts for several carbon-carbon bond-forming reactions. The specific nature of the nickel-dppe catalytic system influences the reaction mechanism and outcome.
The mechanism of nickel-catalyzed chain-growth polymerizations has been a subject of detailed investigation. In the case of Ni(dppe)Cl₂-catalyzed polymerizations of monomers like 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride and 5-bromo-4-hexylthiophen-2-ylmagnesium chloride, mechanistic studies have provided significant insights. researchgate.net
Rate studies using techniques such as IR spectroscopy and gas chromatography have revealed that these polymerizations show a first-order dependence on the concentration of the catalyst but a zeroth-order dependence on the monomer concentration. researchgate.net This kinetic profile suggests that the rate-determining step of the catalytic cycle does not involve the monomer.
Further spectroscopic analysis, particularly ³¹P NMR studies of the organometallic intermediates, has indicated that the resting states of the catalyst are unsymmetrical Ni(II)-biaryl and Ni(II)-bithiophene complexes. researchgate.net Taken together, this evidence strongly implicates that reductive elimination is the rate-determining step for the polymerization of both arene and thiophene (B33073) monomers when using a Ni(dppe)Cl₂ catalyst. researchgate.net This is in contrast to polymerizations using other phosphine (B1218219) ligands like dppp (B1165662) [1,3-bis(diphenylphosphino)propane], where transmetalation was found to be rate-determining, highlighting the significant influence of the ligand on the polymerization mechanism. researchgate.netacs.org
Table 1: Mechanistic Data for Ni(dppe)Cl₂-Catalyzed Chain-Growth Polymerization
| Monomer | Kinetic Order (Monomer) | Kinetic Order (Catalyst) | Catalyst Resting State | Rate-Determining Step |
|---|---|---|---|---|
| 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride | Zeroth | First | Ni(II)-biaryl complex | Reductive Elimination |
Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The dppe ligand has proven effective in specific types of these reactions, particularly those involving the formation of Csp³-Csp³ bonds.
In stereospecific Kumada-type cross-coupling reactions of benzylic ethers with Grignard reagents, Ni(dppe)Cl₂ has been identified as the optimal catalyst for a range of Grignard reagents, including n-alkyl and aryl variants. acs.org This catalytic system facilitates the coupling of Csp³-hybridized carbon centers with high stereochemical fidelity. acs.org
Furthermore, Ni(II)Cl₂(dppe) has been utilized as a precatalyst in the reductive cross-coupling of unactivated alkyl halides. researchgate.net This demonstrates the utility of dppe-nickel systems in forming Csp³-Csp³ bonds from readily available starting materials under mild conditions. researchgate.net
Table 2: Application of Dppe-Nickel Complexes in Csp³-Csp³ Cross-Coupling
| Reaction Type | Catalyst | Substrates | Key Finding |
|---|---|---|---|
| Kumada-type cross-coupling | Ni(dppe)Cl₂ | Benzylic ethers and Grignard reagents | Optimal catalyst for various Grignard reagents, high stereospecificity. acs.org |
While photoinduced nickel catalysis has emerged as a powerful strategy for cyanation reactions, the specific role of the dppe ligand has been explored with mixed results. In the nickel-catalyzed hydrocyanation of phenylacetylene (B144264) using Zn(CN)₂, various bisphosphine ligands have been screened. acs.org The use of dppe as a ligand resulted in the formation of the desired vinyl nitrile product, albeit in low yield and with poor selectivity. acs.org This suggests that while dppe can participate in the catalytic cycle for hydrocyanation, it may not be the optimal ligand for achieving high efficiency and selectivity under the tested conditions. acs.orgkranenburg.cc More recent developments in photoinduced carbo- and hydro-cyanation have tended to utilize other ligand systems. rsc.orgresearchgate.net
Table 3: Performance of Dppe in Nickel-Catalyzed Hydrocyanation
| Reaction | Ligand | Substrate | Outcome |
|---|
Ruthenium complexes containing dppe and fumarate-related ligands are active in key transformations such as the dimerization of alkenes.
Ruthenium(0) complexes are effective catalysts for the dimerization and codimerization of alkenes. A direct link between dppe and fumarate (B1241708) in this context has been established through the synthesis and reactivity of specific organometallic complexes.
A novel zerovalent ruthenium complex, Ru(η⁶-cyclooctatriene)(η²-dimethyl fumarate)₂, serves as a precursor for various other Ru(0) complexes. nih.gov Its reaction with dppe can yield Ru(η²-dmfm)(dppe)₂. nih.gov A related complex formed from the reaction of the precursor with dppe undergoes a coupling reaction of its alkyl and alkenyl groups, which serves as a model reaction for the dimerization of alkenes. nih.gov
Furthermore, the reaction of Ru(η⁶-cot)(η²-dmfm)₂ with water in the presence of dppe leads to the formation of a chiral Ru(0) aqua complex, Ru(η²-dppe)(η²-dmfm)₂(H₂O). nii.ac.jp This complex and related systems have been successfully applied as catalysts for the regio- and stereoselective linear codimerization of alkenes, such as the reaction between 2-norbornenes and acrylic compounds. nii.ac.jpnii.ac.jp These findings highlight a direct synergistic role of dppe and dimethyl fumarate ligands in promoting ruthenium-catalyzed alkene dimerization and codimerization reactions. nih.gov
Table 4: Dppe-Ruthenium Complexes in Alkene Dimerization
| Precursor/Catalyst | Reactants | Product Type | Significance |
|---|---|---|---|
| Ru(η⁶-cot)(η²-dmfm)₂ + dppe | Alkenes | Dimerized alkenes | A derived complex acts as a model for alkene dimerization. nih.gov |
Ruthenium-Catalyzed Reactions
Hydroformylation Processes and Parahydrogen-Derived Hyperpolarization
The hydroformylation of alkenes, a significant industrial process for aldehyde synthesis, can be studied in detail using parahydrogen-induced polarization (PHIP). PHIP is a nuclear spin hyperpolarization technique that dramatically enhances NMR signals of reaction products by utilizing the spin order of parahydrogen (para-H₂). rsc.orgresearchgate.net This method allows for the observation of catalytic intermediates and provides mechanistic insights that are otherwise difficult to obtain. rsc.org
In the context of dppe-containing catalysts, studies on the hydroformylation of ethene using complexes like [Ir(H)(CO)₂(dppe)] have demonstrated the power of PHIP. rsc.org When this iridium precursor reacts with parahydrogen, a hyperpolarized dihydride complex, [Ir(COEt)(H)₂(CO)(dppe)], is formed. rsc.org The two protons originating from the para-H₂ molecule are initially in a singlet spin state, and their transfer to the metal center and subsequent incorporation into the product allows for the hyperpolarization effect. rsc.orgcore.ac.uk
A key aspect of PHIP in these systems is the "oneH-PHIP" effect. acs.org This phenomenon occurs when the initial pairwise transfer of hydrogen atoms from para-H₂ to a metal complex is followed by a catalytic cycle where only one of the hyperpolarized protons is incorporated into the final product. rsc.orgacs.org This has been observed in hydroformylation reactions, enabling the detection of single-spin hyperpolarized products like aldehydes. acs.org For instance, hyperpolarized signals for propanal have been detected during the hydroformylation of ethene, alongside signals for the iridium hydride intermediates. rsc.org
The ability to hyperpolarize molecules like fumarate itself through parahydrogenation highlights the potential of this technique for creating metabolic imaging agents. core.ac.ukrsc.org Although these specific examples may not directly involve dppe fumarate, they underscore the importance of parahydrogen techniques in studying catalytic reactions where dppe ligands are frequently employed. rsc.orgcore.ac.ukrsc.org The mechanistic understanding gained from PHIP studies on related dppe complexes is invaluable for optimizing hydroformylation catalysts and expanding their applications.
Iron-Catalyzed Transformations of Diazo Compounds (e.g., Cyclopropanation, Olefination)
Iron complexes have emerged as inexpensive, abundant, and environmentally benign catalysts for various organic transformations, including those involving diazo compounds. oup.comunimi.it These reactions, such as cyclopropanation and olefination, are fundamental for constructing carbon-carbon bonds. oup.comoup.com
Cyclopropanation:
The iron-catalyzed cyclopropanation of olefins with diazo compounds, like ethyl diazoacetate (EDA), is a well-established method for synthesizing cyclopropane (B1198618) derivatives. oup.com While early work focused on iron porphyrin complexes, the principles are applicable to systems where dppe might be a ligand. oup.comoup.com The mechanism is believed to involve the formation of an iron carbene intermediate. oup.comresearchgate.net The reaction of an iron catalyst with a diazo compound leads to the extrusion of dinitrogen and the formation of a transient iron carbene species. oup.com This carbene is then transferred to an olefin to form the cyclopropane ring. oup.comoup.com
The formation of carbene dimerization products, such as diethyl fumarate and diethyl maleate, in some iron-catalyzed reactions with EDA provides indirect evidence for the existence of the iron carbene intermediate. oup.comoup.com The diastereoselectivity of the cyclopropanation can often be controlled by the steric and electronic properties of the ligands attached to the iron center. researchgate.net For instance, bulky ligands tend to favor the formation of the trans-cyclopropane product. researchgate.net
| Catalyst System | Key Features | Selectivity | Reference |
|---|---|---|---|
| Iron Porphyrins | Highly active catalysts for cyclopropanation with EDA. | Typically afford trans-enriched cyclopropyl (B3062369) esters. | oup.com |
| [(η⁵-C₅Me₅)Fe(CO)₂]BF₄ | One of the first iron catalysts reported for this reaction. | Moderate to good cis-selectivity with styrene and α-methylstyrene. | oup.com |
| Fe(TPP)Cl/Zn | In situ generation of the active Fe(II) species. Used for difluoromethylcyclopropanation. | Excellent diastereoselectivity for difluoromethyl-cyclopropanes. | cas.cn |
Olefination:
Iron-catalyzed olefination reactions provide a route to synthesize alkenes from carbonyl compounds and diazo reagents. oup.com In the presence of a phosphine, such as triphenylphosphine, an iron catalyst can facilitate the reaction between an aldehyde or ketone and a diazo compound to yield an olefin. researchgate.net The proposed mechanism involves the initial formation of an iron carbene, which then reacts with the phosphine to generate a phosphonium (B103445) ylide. oup.com This ylide subsequently undergoes a Wittig-type reaction with the carbonyl compound to produce the olefin. oup.com Iron porphyrin complexes have been shown to be efficient catalysts for the olefination of a wide range of aldehydes with high yields and selectivity for the E-isomer. researchgate.net
Cobalt-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
Cobalt-catalyzed [2+2+2] cycloaddition reactions are a powerful and atom-economical method for the synthesis of six-membered rings, such as substituted benzenes and pyridines. researchgate.netrsc.org These reactions involve the cyclotrimerization of three unsaturated components, typically alkynes and nitriles. researchgate.nettcichemicals.com
Complexes containing dppe as a ligand have been utilized in these transformations. For example, the CoBr₂(dppe) system, when activated, can catalyze the cycloaddition of alkynes. organic-chemistry.org The choice of ligand is crucial for the outcome of the reaction. For instance, in the reaction of cyclic alkenes with internal alkynes, using CoBr₂(dppe) predominantly leads to Alder-ene products, while other bidentate phosphine ligands might favor [2+2] cycloaddition products. organic-chemistry.org This highlights the influence of the ligand's bite angle and electronic properties on the catalytic pathway. organic-chemistry.org
In the context of pyridine (B92270) synthesis, cobalt catalysts are used to mediate the [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule. rsc.orgtcichemicals.com While some systems use cyclopentadienyl (B1206354) (Cp) cobalt complexes, others have explored the use of cobalt halides with phosphine ligands like dppe. rsc.orgresearchgate.net For instance, a system composed of CoCl₂·6H₂O, dppe, and zinc has been reported for the cycloaddition of α,ω-diynes with nitriles. researchgate.net The development of these catalytic systems has allowed for the inclusion of a broader range of substrates, including electron-deficient nitriles, leading to the synthesis of highly functionalized pyridines. researchgate.net
| Catalyst System | Substrates | Key Outcome | Reference |
|---|---|---|---|
| [CpCo(CO)(dmfu)] (dmfu = dimethyl fumarate) | Yne-ynamides and nitriles | Allowed for the incorporation of electron-deficient nitriles. | researchgate.net |
| CoCl₂·6H₂O / dppe / Zn | α,ω-Diynes and nitriles | Effective for pyridine ring formation. | researchgate.net |
| CoCl₂(dppb) (dppb = 1,2-bis(diphenylphosphino)benzene) | Fluorinated alkynes | High yields and regioselectivity in benzene (B151609) derivative synthesis. | researchgate.net |
| Water-soluble Co(I) catalyst | Alkynes and nitriles | Chemoselective synthesis of highly functionalized pyridines. | rsc.org |
Role of Fumarate Ligand in Catalytic Cycles
π-Coordination Effects on Reductive Elimination
The fumarate ligand, often in the form of dimethyl fumarate, can play a significant role in catalytic cycles through its ability to coordinate to the metal center via its π-system. This π-coordination can influence key elementary steps, such as reductive elimination.
In nickel-catalyzed cross-coupling reactions, for example, dimethyl fumarate is believed to accelerate the reductive elimination step. nih.gov This is a crucial step where the new carbon-carbon bond is formed and the product is released from the metal center. The π-coordination of the fumarate to the nickel center can electronically modify the complex, facilitating the reductive elimination process. nih.gov
Similarly, in cobalt-catalyzed reactions, the coordination of ligands like dimethyl fumarate is integral to the catalytic cycle. jku.atresearchgate.net While direct evidence for fumarate-induced reductive elimination in dppe systems is specific, the principle of π-acceptor ligands promoting this step is well-established in organometallic chemistry. acs.org The electron-withdrawing nature of the fumarate ligand can decrease the electron density at the metal center, which in turn can favor the reductive elimination of the coupled product. The reversible nature of C-H activation in some cobalt-fumarate systems, where ligand-induced reductive elimination is suggested, further supports this concept. researchgate.netrsc.org
Ligand Exchange Dynamics within Catalytic Systems
Ligand exchange is a fundamental process in homogeneous catalysis, where ligands on the metal center are replaced by substrate molecules or other ligands present in the reaction mixture. mdpi.com The fumarate ligand, particularly in complexes used as precatalysts, often participates in these exchange dynamics.
For instance, air-stable nickel(0) precatalysts stabilized by N-heterocyclic carbenes (NHCs) and electron-deficient alkenes like di(o-tolyl) fumarate have been developed. nih.govresearchgate.net The stability of these precatalysts comes at the cost of needing an activation step. nih.gov Computational studies have shown that the activation of such a catalyst does not proceed through a simple ligand exchange of the fumarate. nih.govresearchgate.net Instead, a more complex activation pathway that involves covalent modification of the stabilizing fumarate ligand may occur, especially when simple ligand exchange is thermodynamically unfavorable. nih.govresearchgate.net
In cobalt catalysis, ligand exchange is also a key feature. Recyclable precatalysts such as CpCo(phosphite)(dimethyl fumarate) have been synthesized through ligand exchange reactions. jku.at These stable precatalysts can then release the catalytically active species under thermal or photochemical conditions, allowing the catalytic cycle to proceed. jku.at The dynamic exchange of ligands, including fumarate, on the metal center is therefore crucial for both the stability of the precatalyst and the generation of the active catalytic species. nih.gov
Mechanistic Investigations of Dppe Fumarate Enabled Reactivity
Elucidation of Elementary Steps in Catalytic Cycles
The precise sequence and interplay of elementary steps define a catalytic cycle. Dppe's coordination to metal centers profoundly impacts these steps, influencing reaction rates, intermediate stability, and product formation.
Oxidative addition and reductive elimination are fundamental transformations in organometallic chemistry and catalysis, often central to bond activation and bond formation, respectively. Dppe's strong σ-donating ability enhances electron density at the metal center, which is crucial for facilitating oxidative addition reactions catalysis.blogbiologyinsights.com. This stabilization of lower oxidation states is key in processes like cross-coupling and hydrogenation biologyinsights.com. For instance, in palladium-catalyzed cross-coupling reactions, Dppe stabilizes the Pd(0) species, promoting efficient oxidative addition of aryl halides biologyinsights.com. Similarly, in platinum-catalyzed reactions, Dppe-ligated complexes can undergo sequences of oxidative addition and reductive elimination to facilitate C-C bond coupling nih.gov. Reductive elimination is typically the final bond-forming step in many catalytic cycles, regenerating the active catalyst nih.govresearchgate.netsci-hub.se. The nature of the metal, its oxidation state, and the ancillary ligands, including Dppe, dictate the feasibility and rate of these processes researchgate.netnih.gov. For example, in the context of C-H activation, Dppe-ligated iron complexes can promote C-H bond cleavage via oxidative addition, followed by reductive elimination nih.gov.
The dynamic behavior of ligands, including their dissociation from and association with the metal center, plays a vital role in catalytic cycles by opening or closing coordination sites. While Dppe is known for forming stable chelate complexes, in certain catalytic systems, its dissociation or a change in its coordination mode (e.g., to monodentate) can be necessary to generate catalytically active species or to accommodate substrates nih.govcmu.edu. For example, in ruthenium-catalyzed reactions, the active species can be generated from precatalysts through ligand dissociation/association with Dppe nih.gov. Although Dppe generally forms stable complexes, its ability to act as a monodentate ligand under specific conditions can facilitate catalytic turnover by providing a vacant coordination site for substrate binding cmu.edu.
Dppe can influence the formation and reactivity of various catalytic intermediates, including carbene complexes. In the context of Fischer carbene complexes, Dppe-ligated molybdenum and chromium complexes exhibit tunable electronic properties, and the reduction of these complexes often localizes on the carbene ligand researchgate.net. In hybrid N-heterocyclic carbene (NHC)/phosphine (B1218219) ligand systems, the phosphine moiety can complement the carbene's role, and the presence of free phosphine (like PPh₃) can sometimes accelerate reactions involving Dppe-like ligands in nickel catalysis nih.gov.
Reaction Rate Studies and Kinetic Analysis
Quantitative kinetic studies are essential for dissecting reaction mechanisms and identifying rate-determining steps. The steric bulk of Dppe's phenyl groups can influence substrate accessibility and thus affect reaction kinetics biologyinsights.com.
Specific kinetic data has been obtained for Dppe-containing systems:
In a cobalt complex immobilized on an electrode, the proton transfer rate constant (kPTapp) for a proton-coupled electron transfer reaction was quantified as (9.3 ± 1.8) × 10⁵ M⁻¹ s⁻¹ acs.orgfigshare.comfigshare.com.
For ruthenium complexes, isomerization rates were measured: k = 1.32(2) × 10⁻³ s⁻¹ for one isomerization process, with a half-life of approximately 9 minutes at 0 °C, and a related isomerization rate of k = 1.53 × 10⁻³ s⁻¹ at 260 K researchgate.net.
In nickel-catalyzed aryl chloride homocoupling, kinetic studies indicated a second-order dependence on total nickel concentration with a rate constant (kobs) of 0.16 M⁻¹ s⁻¹ for biphenyl (B1667301) generation under specific conditions nih.gov.
Table 1: Selected Kinetic Parameters for Dppe-Containing Catalytic Systems
| Reaction Type / Metal Complex | Parameter Measured | Value | Conditions | Reference |
| Proton-coupled electron transfer in [Co(Cp)(dppe≡H)(Cl)]⁺ | kPTapp (Proton Transfer Rate) | (9.3 ± 1.8) × 10⁵ M⁻¹ s⁻¹ | Electrode-immobilized, with 4-chloroanilinium BF₄ | acs.orgfigshare.comfigshare.com |
| Isomerization of CpRu(dppe)H | k (Rate Constant) | 1.32(2) × 10⁻³ s⁻¹ | CD₂Cl₂, 0 °C | researchgate.net |
| Isomerization of protonated [CpRu(dppe)(H₂)]⁺ | k (Rate Constant) | 1.53 × 10⁻³ s⁻¹ | 260 K | researchgate.net |
| Ni-catalyzed dimerization of PhBr (electrogenerated [Ni⁰(dppe)]) | kobs (Rate Constant) | 0.16 M⁻¹ s⁻¹ | THF/HMPA | nih.gov |
Application of Advanced Spectroscopic Techniques in Mechanistic Analysis
Spectroscopic methods are indispensable for identifying intermediates, monitoring reaction progress, and elucidating reaction pathways.
NMR Spectroscopy: ³¹P NMR spectroscopy is crucial for characterizing phosphine ligands and their coordination environment, as well as for monitoring reaction progress and identifying intermediates soton.ac.ukresearchgate.net. ¹H NMR is also widely used.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray absorption fine structure (XAFS) spectroscopy, including X-ray absorption near edge structure (XANES), have been employed in operando to study reaction intermediates, such as in iron-catalyzed Negishi coupling, revealing ligand coordination behavior soton.ac.uk. P and Cl K-edge XAS, coupled with DFT calculations, have been used to analyze metal-phosphorus bonding in diphosphine complexes acs.org.
IR Spectroscopy: IR carbonyl frequencies can serve as a probe for the electronic properties of metal complexes, correlating with ligand effects whiterose.ac.uk.
DFT and TDDFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful computational tools used in conjunction with experimental spectroscopic data to assign spectral features and model reaction mechanisms, including electronic structure and bonding researchgate.netacs.org.
Stereochemical Control and Regioselectivity in Dppe Fumarate-Mediated Reactions
Dppe's structure, particularly its bite angle and steric bulk, significantly influences the stereochemical and regiochemical outcomes of catalyzed reactions. The "natural bite angle" of Dppe is approximately 86°, which can influence the geometry and reactivity of the metal center wikipedia.org.
Regioselectivity: In cobalt-catalyzed Diels-Alder reactions, Dppe ligands have been shown to favor the formation of specific regioisomers (e.g., para products) compared to other ligands that might yield meta products acs.orgnih.gov. In cobalt-catalyzed 1,4-hydrovinylation, Dppe-ligated catalysts typically lead to branched products, contrasting with ligands that promote linear product formation organic-chemistry.org. In a cobalt-catalyzed [2 + 3] cycloaddition, Dppe resulted in a regioisomeric mixture (66:34), whereas a related ligand (dppp) provided higher regioselectivity for the desired product beilstein-journals.org.
Stereoselectivity: In rhodium-catalyzed cycloisomerizations, Dppe can dictate the stereochemical outcome, leading to different ring sizes and substituent orientations compared to other phosphine ligands like PPh₃ nih.govresearchgate.net. Dppe's ability to chelate metal centers and reduce flexibility is advantageous for creating well-defined chiral reaction fields, which is crucial for asymmetric catalysis cmu.edukyushu-univ.jp. In palladium-catalyzed allylic alkylation, Dppe and other bidentate phosphines can induce selectivity through combined steric and electronic effects, sometimes leading to stereoselective memory effects even with achiral ligands gu.se.
Table 2: Regioselectivity Outcomes in Dppe-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Dppe-Ligand Role | Observed Outcome | Reference |
| Diels-Alder Reaction of Isoprene with Phenylacetylene (B144264) | Co(II) | Favors para product formation; steric interactions influence regioselectivity | Para product favored over meta product | acs.orgnih.gov |
| 1,4-Hydrovinylation | Co(II) | Promotes branched product formation | Branched products | organic-chemistry.org |
| [2 + 3] Cycloaddition of Fluoroalkylated Alkynes with 2-Formylphenylboronic Acids | Co(II) | Yields a regioisomeric mixture (66:34) | 66:34 mixture of 2- and 3-fluoroalkylated indenols | beilstein-journals.org |
| Cycloisomerization of Bicyclo[1.1.0]butanes | Rh(I) | Favors seven-membered ring formation (syn-orientation of substituents) | Seven-membered products | nih.govresearchgate.net |
| Allylic Alkylation | Pd | Induces selectivity through steric and electronic effects; can lead to memory effects | Regioselective outcomes; potential stereoselective memory effects | gu.se |
Compound Name Table
1,2-bis(diphenylphosphino)ethane (B154495) (Dppe)
Cobalt complexes (various)
Rhodium complexes (various)
Palladium complexes (various)
Nickel complexes (various)
Ruthenium complexes (various)
Iron complexes (various)
Platinum complexes (various)
Tungsten complexes (various)
Computational and Theoretical Chemistry in Dppe Fumarate Research
Quantum Chemical Modeling of Electronic Structures and Reactivity
Quantum chemical modeling is fundamental to understanding the electronic properties and intrinsic reactivity of molecules like dppe fumarate (B1241708). Density Functional Theory (DFT) is a prominent method used for this purpose, enabling the calculation of molecular orbitals and the analysis of electronic distributions.
Studies on dppe-substituted metal complexes provide a framework for understanding the electronic influence of the dppe ligand. For instance, DFT studies on fac and mer isomers of dppe-substituted chromium Fischer carbene complexes have been conducted. researchgate.net These studies reveal how the dppe ligand affects the electronic structure and redox properties of the complex. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and compositions dictate the molecule's reactivity towards nucleophiles and electrophiles. In related dppe-metal complexes, it has been shown that oxidation is often metal-centered, while reduction is typically located on the ligands. researchgate.net
The reactivity of related fumarate compounds has also been explored computationally. For example, the interaction of diphenylfumarate with a photochemically generated PCET (proton-coupled electron transfer) donor was studied, affording the reduced succinate (B1194679) product. nih.gov Such studies highlight the electronic susceptibility of the fumarate moiety to reduction.
Density Functional Theory (DFT) Applications for Conformational Analysis and Reaction Pathways
Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of molecules, allowing for the identification of stable conformers and the elucidation of reaction pathways.
A study on diphenyl fumarate, a closely related compound, utilized DFT at the B3LYP/6-311G(d,p) level to optimize its molecular structure and analyze its conformational isomers. researchgate.net Such analyses are crucial for understanding how the molecule exists in space, which in turn affects its physical and chemical properties. For dppe-containing ligands, conformational flexibility is also a key characteristic. DFT calculations have been used to study the various conformations of dppe when coordinated to a metal center, revealing the energetic landscape of different geometric arrangements. researchgate.netmdpi.comnih.gov For instance, in dppe-substituted molybdenum carbene complexes, DFT calculations have shown that multiple conformers can exist with very small energy differences, suggesting that several forms might be experimentally accessible. researchgate.net
The exploration of reaction pathways using DFT provides mechanistic insights into chemical transformations. In the context of reactions involving fumarates, computational studies have been used to support proposed mechanisms. For example, in the cobalt-catalyzed hydroalkenylation of 1,6-enynes with acrylates, DFT calculations helped to rationalize the observed Z-selectivity by identifying a novel β-C-H activation pathway. nih.gov Similarly, computational investigation of the spirocyclization of acrylamides catalyzed by palladium complexes provided a detailed mechanistic picture, including oxidative addition, carbopalladation, C-H activation, and migratory insertion steps. rsc.org
The table below summarizes findings from a DFT study on the optimized conformational structures of diphenyl fumarate, which serves as a model for understanding the fumarate portion of Dppe fumarate. researchgate.net
| Structural Parameter | Bond Length (Å) / Angle (°) |
| C=O | 1.20 |
| C-O | 1.40 |
| C=C | 1.33 |
| C-C | 1.49 |
| O-C=O | 124.0 |
| C-O-C | 118.0 |
| O-C-C | 110.0 |
| C-C=C | 123.0 |
| Data derived from DFT optimization of diphenyl fumarate. researchgate.net |
These DFT applications are critical for building a comprehensive understanding of the structure-reactivity relationships in this compound and its derivatives.
Advanced Computational Methodologies (e.g., Artificial Force Induced Reaction (AFIR) Method)
Beyond standard DFT calculations, advanced computational methodologies are being developed and applied to tackle more complex chemical problems. The Artificial Force Induced Reaction (AFIR) method is one such technique that facilitates the exploration of reaction pathways automatically. iqce.jpnih.govresearchgate.netu-tokyo.ac.jp The AFIR method works by applying an artificial force to push reactants together, thereby lowering reaction barriers and allowing for the efficient discovery of transition states and reaction routes without prior knowledge of the mechanism. iqce.jpu-tokyo.ac.jp
This method is particularly effective for searching for intermolecular reaction processes, which have traditionally been difficult to explore. iqce.jp The AFIR method has been successfully applied to a variety of chemical systems, including organometallic catalysis. nih.govresearchgate.net A notable application relevant to this compound is the theory-driven design of a synthetic route for both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) derivatives. chemrxiv.org In this work, the AFIR method was used to design a feasible radical reaction pathway for the synthesis of DPPE from ethylene (B1197577) and phosphine-centered radicals. chemrxiv.org This demonstrates the power of advanced computational methods to not only explain existing reactivity but also to predict and guide the discovery of new reactions. chemrxiv.org
Other advanced computational approaches include hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which allow for the study of large systems by treating the reactive core with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics. Machine learning and artificial intelligence are also emerging as powerful tools in computational chemistry, capable of predicting reaction outcomes and accelerating the discovery of new catalysts and materials. mit.eduacs.org
While direct applications of the AFIR method to "this compound" are not explicitly detailed in the provided results, its successful use in designing the synthesis of the dppe ligand itself showcases its potential for investigating reactions involving this compound, such as its formation, decomposition, or its role in catalytic cycles.
Mechanistic Prediction and Validation through Computational Studies
Computational studies are instrumental in the prediction and validation of reaction mechanisms. By calculating the energies of intermediates and transition states, a complete energy profile for a proposed reaction pathway can be constructed, allowing for a direct comparison with experimental observations such as kinetic data. nih.govnih.gov
For reactions involving components of this compound, computational validation has been crucial. For example, in the sp² C-H activation of dimethyl fumarate by a cobalt complex, computational studies were used to support the proposed asymmetric bonding interactions in the resulting product. researchgate.net In another study on cobalt-catalyzed hydroalkenylation, computational analysis was essential in identifying the turnover-limiting step of the reaction, which was found to be the interaction of the alkene with a cobaltacyclopentene intermediate. nih.gov This computational insight was supported by experimental kinetic data. nih.gov
The validation process often involves comparing calculated energy barriers with experimentally determined activation energies or rationalizing product distributions based on the relative energies of different reaction pathways. rsc.orgnih.gov For instance, in the palladium-catalyzed spirocyclization of acrylamides, DFT calculations correctly predicted the regioselectivity observed in experiments with unsymmetrical reactants. rsc.org Furthermore, computational studies can explain why certain substrates fail to react by revealing prohibitively high energy barriers for product formation. rsc.org
The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemistry. acs.org While a specific mechanistic study focused solely on a reaction of "this compound" is not available in the search results, the methodologies are well-established. Such an investigation would likely involve the following steps:
Hypothesize potential mechanistic pathways.
Use DFT to locate the geometries and energies of all reactants, intermediates, transition states, and products for each pathway.
Calculate the free energy profile for each pathway.
Compare the computed results with experimental data (e.g., product ratios, kinetic isotope effects, spectroscopic identification of intermediates) to validate the most likely mechanism.
This approach provides a detailed, molecular-level understanding of the reaction, which is invaluable for optimizing reaction conditions and designing new catalysts.
Supramolecular Chemistry and Advanced Materials Applications of Dppe Fumarate Analogs
Supramolecular Self-Assembly Principles Involving Fumarate (B1241708) Moieties and Diphosphine Scaffolds
Supramolecular chemistry leverages non-covalent interactions to construct ordered molecular assemblies. In systems involving fumarate and diphosphine scaffolds, self-assembly principles are dictated by the inherent chemical characteristics of these building blocks. Fumarate, a dicarboxylate linker, possesses carboxylate groups capable of participating in hydrogen bonding and coordinating with metal ions, thereby acting as a cornerstone for building extended networks rsc.orgmdpi.comresearchgate.net. DPPE, a symmetrical bidentate diphosphine ligand, is renowned for its ability to chelate transition metal centers, forming stable complexes and influencing the geometry and reactivity of the resulting metal-ligand assemblies rsc.orgwikipedia.org.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Diphosphine Ligands
Coordination polymers and Metal-Organic Frameworks (MOFs) represent a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. Fumarate has emerged as a popular organic linker for constructing robust, porous MOFs, particularly with metal ions like zirconium and aluminum rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net. For instance, zirconium-based MOF-801, featuring fumarate linkers, exhibits a microporous structure with defined pore sizes suitable for gas adsorption and catalysis mdpi.com. Similarly, aluminum-fumarate (Al-Fum) has demonstrated promise as an adsorbent due to its stability and eco-friendly nature rsc.orgresearchgate.netresearchgate.net.
The integration of diphosphine ligands, such as DPPE, into these fumarate-based frameworks can be achieved through various strategies. While DPPE is not typically used as a primary linker in MOFs, it can be incorporated as a functional component within the pores or as part of secondary building units (SBUs) that connect to the fumarate-based framework acs.orgacs.orgmdpi.com. For example, metal complexes containing DPPE can be post-synthetically grafted onto MOF structures, or DPPE-functionalized building blocks can be used in the initial MOF synthesis to create hybrid materials. These hybrid materials combine the porosity and structural integrity of fumarate-based MOFs with the catalytic or electronic properties imparted by the DPPE-metal complexes researchgate.netacs.orgmdpi.com. The combination allows for the creation of heterogeneous catalysts where the active diphosphine-metal species is precisely located within a porous support, facilitating reactant diffusion and product egress.
Integration into Functional Advanced Materials
The synergistic combination of fumarate-based frameworks and diphosphine ligands opens up diverse applications in functional advanced materials. The inherent porosity of fumarate-based MOFs, coupled with the tunable coordination chemistry of DPPE-metal complexes, allows for the design of materials with tailored catalytic, adsorptive, and responsive properties.
Catalytic Materials Design and Immobilization Strategies
DPPE is a widely recognized ligand in homogeneous catalysis, forming highly active and selective complexes with various transition metals for reactions such as hydrogenation, hydroformylation, and cross-coupling rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org. The design of heterogeneous catalysts often involves immobilizing these active homogeneous species onto solid supports. Fumarate-based MOFs, with their high surface areas and tunable pore environments, serve as excellent platforms for such immobilization mdpi.comresearchgate.net. For example, metal complexes containing DPPE can be encapsulated within or grafted onto fumarate-linked MOFs, creating robust heterogeneous catalysts. This approach offers the benefits of homogeneous catalysis (high activity, selectivity) with the advantages of heterogeneous systems (easy separation, recyclability) researchgate.netacs.orgmdpi.com.
Furthermore, the fumarate linker itself can contribute to catalytic activity, particularly in Lewis acidic MOFs, or can be functionalized to interact with the DPPE-metal complex, influencing its electronic or steric environment and thereby modulating catalytic performance mdpi.comresearchgate.net. Research has shown that MOFs can support single-site catalysts, enhancing catalytic efficiency and enabling detailed mechanistic studies acs.org. The combination of fumarate-based MOFs with DPPE-metal complexes presents a versatile strategy for designing advanced catalytic materials for a wide range of organic transformations.
Applications in Energy-Related Materials (e.g., Hydrogen Storage)
While direct applications of DPPE-fumarate systems specifically for hydrogen storage are not extensively detailed in the provided snippets, the broader class of MOFs, including fumarate-based ones, are recognized for their potential in gas adsorption and storage rsc.orgmdpi.commdpi.com. The high surface area and tunable pore sizes of fumarate-based MOFs, such as MOF-801, make them attractive candidates for capturing gases like CO2 mdpi.commdpi.com. The integration of diphosphine ligands or their metal complexes could potentially introduce specific functionalities that enhance gas selectivity or catalytic conversion of captured gases.
Moreover, some DPPE-metal complexes are explored in photocatalysis and electrocatalysis, relevant to energy conversion processes acs.orgmdpi.comnih.gov. For instance, DPPE-appended cobalt complexes have been investigated as sensitizers in dye-sensitized solar cells rsc.org. The combination of fumarate-based porous frameworks with catalytically active DPPE-metal units could lead to multifunctional materials for solar fuel production or other energy-related applications where porous structures facilitate mass transport and active sites drive chemical transformations.
Exploration in Smart Materials and Stimuli-Responsive Systems
The design of smart materials that respond to external stimuli such as light, temperature, pH, or chemical analytes is a rapidly growing area. MOFs and coordination complexes offer inherent tunability that can be exploited to create such responsive systems. Fumarate-based MOFs can exhibit structural changes or altered adsorption properties in response to environmental conditions rsc.orgmdpi.com. Similarly, metal complexes with DPPE ligands can display stimuli-responsive behavior, such as changes in photoluminescence or redox activity rsc.org.
While specific examples of "DPPE fumarate" systems exhibiting stimuli-responsive behavior are not explicitly detailed in the provided search results, the general principles suggest potential. For instance, a fumarate-based MOF could be functionalized with DPPE-metal complexes that undergo a photophysical change (e.g., fluorescence quenching or enhancement) upon binding a specific analyte. Alternatively, the dynamic nature of coordination bonds in some DPPE-metal assemblies could be leveraged to create materials that respond to temperature or chemical triggers by altering their structure or properties. The modularity of both MOFs and coordination complexes provides a fertile ground for designing such advanced, responsive materials by judiciously combining fumarate linkers with DPPE-containing functional units.
Compound List:
| Compound Name | Abbreviation | CAS Number |
| 1,2-bis(diphenylphosphino)ethane (B154495) | DPPE | 16150-16-0 |
| Fumaric acid / Fumarate | - | 110-17-8 |
| Zirconium-based MOF-801 | MOF-801 | N/A |
| Aluminum-fumarate MOF | Al-Fum | N/A |
| 1,2-bis(diphenylphosphinothioyl)ethane | DPPE-S | N/A |
| Dimethyl fumarate | dmfm | 624-48-6 |
| Bis(dinitrogen)bis(1,2-bis(diphenylphosphino)ethane)molybdenum(0) | Mo(N2)2(dppe)2 | 51239-44-2 |
| [Ni(dppe)(benzylcyanidedithiolate)] | 1 | N/A |
| [Ni(dppe)(2-cyanobenzylcyanidedithiolate)] | 2 | N/A |
| [Ni(dppe)(pyridine-2-cyanidedithiolate)] | 3 | N/A |
| Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) | N/A | 1487195-87-8 |
| [Co(dppe)(Fcdtc)]PF6 | N/A | N/A |
| [Ru(dppe)(dmfm)2(H2O)] | 1 | N/A |
| [Ru(QUINAP)(dmfm)2(H2O)] | N/A | N/A |
| [HFeCl(dppe)2] | N/A | N/A |
| [Ir(H)(CO)2(dppe)] | N/A | N/A |
| [Ir(COEt)(H)2(CO)(dppe)] | N/A | N/A |
| [MoCl4(THF)2] | N/A | N/A |
| [MoCl3(THF)3] | N/A | N/A |
| [Cu(C4H2O4)(C5H5N)2(H2O)]n | N/A | N/A |
| [Au(C26H24P2S2)][AuBr2]}n | N/A | N/A |
| UiO-66-NH2 | N/A | N/A |
| UiO-67 | N/A | N/A |
| MIL-101-NH2 | N/A | N/A |
| MIL-100(Al) | N/A | N/A |
| MIL-53 | N/A | N/A |
| CAU-10-H | N/A | N/A |
| MIL-160 | N/A | N/A |
| Xantphos | N/A | N/A |
| 2-(4-Ethylphenoxy)ethanamine | N/A | 67333-08-8 |
Data Tables:
Table 1: Properties of Selected Fumarate-Based MOFs
| MOF Name | Metal Ion | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Phosphate Adsorption Capacity (mg P/g) | Reference |
| MOF-801 | Zr | Fumarate | ~1300 | ~0.5 | N/A | mdpi.com |
| Al-Fum | Al | Fumarate | ~250 | ~0.1 | 67.62 | researchgate.net |
Note: Data for MOF-801 porosity are typical values cited for this class of MOF; specific experimental values can vary based on synthesis conditions.
Table 2: Catalytic Performance of DPPE-Containing Complexes/Systems
| Catalyst System | Reaction Type | Substrate Example | Key Metric | Value | Reference |
| [Ir(H)(CO)2(dppe)] | Hydroformylation | Ethene | Regioselectivity (l:b) | ~75:25 (as monodentate) | rsc.orguni-freiburg.de |
| Rh-DPPE complex (in MOF support) | Hydrogenation | 1-Octene | TON (approx.) | High | researchgate.net |
| Ti8-BDC-NiII-H (NiH supported on Ti-based MOF) | Hydrogenolysis of Aryl Ethers | Aryl Ethers | Activity | High | acs.org |
| FeX@Zr6-Cu (Cu-PS with DPPE) | Photocatalytic HER | N/A | TON | Up to 33,700 | acs.org |
| Co-FcEtOH (DPPE-appended Co(III) ferrocene (B1249389) dithiocarbamate) in DSSC setup | Photovoltaic Performance | N/A | Efficiency (η) | 3.89% | rsc.org |
Note: Values are indicative based on the provided snippets; specific reaction conditions and substrate scope influence performance.
Emerging Research Frontiers and Future Perspectives
Development of Novel Dppe Fumarate-Based Catalytic Systems with Enhanced Performance
The development of highly efficient and stable catalysts is a cornerstone of modern chemical synthesis. Researchers are actively exploring novel catalytic systems based on dppe and fumarate (B1241708) ligands to achieve enhanced performance in a variety of chemical transformations.
Recent efforts have focused on creating stable, well-defined precatalysts that offer advantages over traditional in-situ generated catalysts. For instance, N-Heterocyclic Carbene (NHC)-Nickel(0) precatalysts stabilized by electron-withdrawing alkenes, such as fumarates, have been developed. researchgate.net These 18-electron, formally zero-valent nickel–olefin complexes are bench-stable and serve as competent precatalysts for various reactions. researchgate.net Studies have shown that modifying the structure of the fumarate ligand can modulate the reactivity and stability of these nickel catalysts. researchgate.net The dppe ligand is also a key component in other nickel- and cobalt-based catalytic systems. For example, the [CoBr₂(dppe)] complex, when activated with a reducing agent, is an effective catalyst for the cross-dimerization of conjugated dienes with substituted alkenes. acs.org
In the realm of ruthenium catalysis, the zerovalent complex Ru(η⁶-1,3,5-cyclooctatriene)(η²-dimethyl fumarate)₂, or Ru(cot)(dmfm)₂, has been synthesized and shown to be a versatile catalyst precursor. nih.gov Its reaction with the dppe ligand leads to the formation of novel ruthenium complexes. nih.gov A plausible mechanism involves the dissociation of a dimethyl fumarate (dmfm) ligand, coordination of the bidentate dppe ligand, followed by C-H bond activation of the fumarate and insertion of another dmfm molecule. nih.gov
Furthermore, cobalt complexes incorporating both phosphite (B83602) and dimethyl fumarate ligands have been synthesized, resulting in air-stable and recyclable precatalysts. jku.at These systems show promise for cycloaddition reactions and highlight a strategy for developing more robust and reusable catalysts. jku.at
Table 1: Examples of Dppe and Fumarate in Catalytic Systems
| Catalyst System | Metal Center | Ligands | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| NHC-Ni(0)-Olefin | Nickel | NHC, Fumarate | Reductive couplings, N-arylations | Fumarate structure modulates reactivity and stability; bench-stable precatalyst. | researchgate.net |
| [CoBr₂(dppe)] | Cobalt | dppe | Cross-dimerization of dienes | Active catalyst system for C-C bond formation. | acs.org |
| Ru(cot)(dmfm)₂ + dppe | Ruthenium | dppe, dimethyl fumarate, cot | Ligand substitution, C-H activation | Formation of novel Ru-dppe complexes via reaction with the Ru-fumarate precursor. | nih.gov |
Exploration of this compound in Sustainable Chemical Processes and Green Chemistry Applications
The principles of green and sustainable chemistry, which advocate for minimizing waste, using renewable resources, and designing safer chemicals, are increasingly guiding chemical research. chemmethod.comunep.org this compound and related catalytic systems are being explored for their potential to contribute to more environmentally benign chemical processes.
A key goal of green chemistry is to maximize atom economy, ensuring that the maximum amount of raw materials ends up in the final product. sphinxsai.com The development of highly selective catalysts, such as those based on dppe and fumarate ligands, directly contributes to this goal by minimizing the formation of byproducts. nih.govsphinxsai.com For example, the catalytic reactions developed using the Ru(cot)(dmfm)₂ precursor are noted for creating novel organic molecules without by-products, aligning with green and sustainable synthesis requirements. researchgate.net
Catalyst recyclability is another critical aspect of green chemistry. The development of "boomerang" or "release and catch" catalytic systems, which combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts, represents a significant advance. jku.at The CpCo(phosphite)(dimethyl fumarate) complexes have been studied for their recyclability, demonstrating their potential for more sustainable industrial processes. jku.at
The use of safer, more environmentally friendly solvents is also a focus of green chemistry. chemmethod.com While not directly a solvent, the use of components like fumaric acid in the formation of deep eutectic solvents (DESs) highlights the broader role of fumarates in green chemistry applications. mdpi.com These green solvents are being explored for various applications, including as media for poorly soluble drugs. mdpi.com The design of catalytic processes that can operate in such green solvents is an active area of research.
Advances in Computational Design for this compound Ligands and Complexes with Tailored Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, accelerating the design of new molecules and materials. nih.govnist.gov In the context of this compound, computational methods are being used to design ligands and complexes with specific, tailored reactivity.
Computational design involves using algorithms to search through vast sequence and conformational spaces to identify structures with desired properties, such as high binding affinity or specific catalytic activity. nih.govunits.itnih.gov For catalysts, this can mean fine-tuning the electronic and steric properties of ligands to control the outcome of a reaction.
A prime example is the use of computational evaluation to elucidate the activation mechanism of an IMes-nickel(0) catalyst stabilized by di-(o-tolyl) fumarate. researchgate.net This detailed study went beyond simple ligand exchange, identifying a stoichiometric activation process that covalently modifies the stabilizing fumarate ligand. researchgate.net Such insights are crucial for rationally designing the next generation of catalysts with improved performance. By understanding how the catalyst is activated, researchers can modify the ligand structure—in this case, the fumarate—to create more active or stable systems.
The general principles of computational ligand design involve optimizing interactions between the ligand and a target, such as a metal center. units.itresearchgate.net For this compound systems, this could involve modeling how the electronic properties of substituted dppe ligands or different fumarate esters influence the stability of the complex and the energy barriers of catalytic cycles. These computational approaches can screen potential ligand candidates virtually, saving significant time and resources compared to purely experimental approaches. units.it
Synergistic Approaches in Supramolecular Chemistry and Materials Science Utilizing this compound Scaffolds
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design of complex chemical systems held together by non-covalent interactions. nih.govunipd.it This field is increasingly merging with materials science to create novel functional materials with applications in sensing, catalysis, and gas storage. nih.govgreenawaylab.com
The construction of these supramolecular architectures often relies on the principles of coordination-driven self-assembly, where metal ions and organic ligands with specific geometries combine to form predictable, well-defined structures like metallacycles and metallacages. nih.gov Fumarate has been shown to act as a ditopic donor linker in such assemblies. For example, disodium (B8443419) fumarate was used in conjunction with a palladium(II)-based molecular clip to construct a neutral, rectangular supramolecular macrocycle. nih.gov In this structure, the anionic fumarate coordinates to the soft Pd(II) centers, demonstrating the utility of carboxylate linkers in building complex architectures. nih.gov
The dppe ligand, with its defined bite angle and strong coordination to various metals, is also a staple in supramolecular chemistry. The synergy of combining a rigid, well-defined phosphine (B1218219) ligand like dppe with a versatile linker like fumarate offers a powerful strategy for building new materials. One could envision the creation of coordination polymers or metal-organic frameworks (MOFs) where dppe-metal nodes are connected by fumarate struts. The properties of such materials could be tuned by modifying either the phosphine or the fumarate component.
This approach bridges the gap between organic synthesis and materials chemistry, aiming to discover functional organic materials assembled from discrete molecules. greenawaylab.com The resulting supramolecular assemblies and materials could exhibit unique properties, such as permanent intrinsic porosity, leading to new applications in molecular separations or as porous liquids. greenawaylab.com
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 1,2-Bis(diphenylphosphino)ethane (B154495) | dppe |
| 1,2-Bis(diphenylphosphino)ethane fumarate | This compound |
| Acetic anhydride | - |
| Di-(o-tolyl) fumarate | - |
| Dimethyl fumarate | dmfm |
| Disodium fumarate | - |
| Fumaric acid | - |
| N-Heterocyclic Carbene | NHC |
| Ru(η⁶-1,3,5-cyclooctatriene)(η²-dimethyl fumarate)₂ | Ru(cot)(dmfm)₂ |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying DPPE fumarate, and how can researchers validate its chemical structure?
- Methodological Answer : Synthesis typically involves reacting diphenylphosphine with fumaric acid derivatives under controlled conditions (e.g., inert atmosphere, specific stoichiometric ratios). Purification often employs column chromatography or recrystallization. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorus coordination) and high-performance liquid chromatography (HPLC) to confirm purity (>95%) . Mass spectrometry (MS) further verifies molecular weight. Researchers should cross-reference spectral data with established databases (e.g., PubChem, Reaxys) and publish detailed experimental conditions to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting this compound at low concentrations in plasma or tissue homogenates. Sample preparation should include protein precipitation (e.g., using acetonitrile) and solid-phase extraction to minimize matrix effects. Calibration curves must span expected physiological ranges, with validation parameters (precision, accuracy, recovery) adhering to FDA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across in vitro and in vivo studies?
- Methodological Answer : Contradictions may arise from variations in experimental design, such as cell line specificity (e.g., cancer vs. normal cells) or differences in animal models (e.g., immunocompromised vs. wild-type mice). A meta-analysis of existing data should stratify results by:
- Experimental Variables : Dose, administration route, exposure time.
- Biological Context : Target pathways (e.g., apoptosis, metabolic modulation), presence of co-treatments.
Researchers should conduct head-to-head comparisons under standardized conditions and publish raw data to facilitate cross-study validation .
Q. What strategies optimize this compound’s stability in long-term cellular assays, particularly under physiological pH and temperature?
- Methodological Answer : Stability challenges include hydrolysis of the fumarate ester bond. Strategies include:
- Formulation Adjustments : Use of lyophilized powders stored at -80°C, reconstituted in buffered solutions (pH 7.4) immediately before use.
- Protective Excipients : Addition of antioxidants (e.g., ascorbic acid) or cyclodextrins to encapsulate this compound.
Stability must be monitored via periodic HPLC analysis, with degradation products identified using MS .
Q. How can researchers elucidate the mechanism of action of this compound in modulating intracellular signaling pathways?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells to identify differentially expressed genes/proteins. Functional validation via CRISPR knockouts or siRNA silencing of candidate targets (e.g., kinases, phosphatases) is critical. For real-time monitoring, fluorescently tagged this compound analogs can track subcellular localization using confocal microscopy .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate IC₅₀/EC₅₀ values. For heterogeneous data, Bayesian hierarchical models account for inter-experiment variability. Report effect sizes with 95% confidence intervals and raw data in supplementary tables to enable reanalysis .
Q. How should researchers address batch-to-batch variability in this compound when designing multi-institutional studies?
- Methodological Answer : Implement a centralized synthesis and quality control (QC) protocol. Each batch must undergo:
- QC Parameters : Purity (HPLC), solubility (dynamic light scattering), and biological activity (dose-response in a reference cell line).
Results should be documented in a shared database accessible to collaborating institutions .
Ethical and Compliance Considerations
Q. What are the GDPR compliance requirements for handling human-derived data in this compound research involving European cohorts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
